molecular formula C3H8FN B3031539 3-Fluoropropan-1-amine CAS No. 462-41-9

3-Fluoropropan-1-amine

Cat. No. B3031539
CAS RN: 462-41-9
M. Wt: 77.1 g/mol
InChI Key: YTHVGJSPULXGNY-UHFFFAOYSA-N
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Description

3-Fluoropropan-1-amine is a fluorinated amine that is of significant interest in various fields of chemistry and medicinal research. The presence of the fluorine atom in the compound is known to influence its physical and chemical properties, making it a valuable target for synthesis and application in the development of pharmaceuticals and novel materials.

Synthesis Analysis

The synthesis of fluorinated amines, such as 3-Fluoropropan-1-amine, has been explored through various methods. For instance, the Buchwald-Hartwig reaction has been employed to synthesize new fluorophores with large intrinsic three-photon absorption cross sections, which could be related to the synthesis of similar fluorinated amines . Additionally, a practical and catalyst-free trifluoroethylation reaction of amines has been reported, which could potentially be adapted for the synthesis of 3-Fluoropropan-1-amine . Moreover, the aminofluorination of fluorinated alkenes has been utilized to create a broad range of fluorinated amines, including those with quaternary carbon centers . Radical fluorination has also been used for the synthesis of structurally related compounds, indicating its potential application in the synthesis of 3-Fluoropropan-1-amine .

Molecular Structure Analysis

The molecular structure of 3-Fluoropropan-1-amine is characterized by the presence of a fluorine atom attached to a three-carbon alkyl chain with an amine group at the terminal position. The electronegativity of the fluorine atom is likely to influence the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Fluorinated amines participate in various chemical reactions. The reactivity of such compounds can be manipulated through the introduction of fluorine, which can alter their physicochemical properties . The synthesis of 3-Amino-5-fluoroalkylfurans through intramolecular cyclization of fluorovinamides suggests that similar cyclization reactions could be relevant for 3-Fluoropropan-1-amine . Additionally, the use of fluorinated amines in the formation of macrocyclic compounds indicates the potential for 3-Fluoropropan-1-amine to engage in complexation reactions with metal salts .

Physical and Chemical Properties Analysis

The introduction of fluorine into amines significantly impacts their physical and chemical properties. For example, the synthesis of 3-Fluoropropan-1-amine and its derivatives demonstrates the compound's potential utility in various applications, including as a building block for more complex molecules . The fluorine atom's influence on the compound's lipophilicity, stability, and reactivity is crucial for its application in medicinal chemistry. The stability of fluorinated amines against enzymatic degradation, as investigated with 3-[18F]fluoropropanesulfonyl chloride, is also an important aspect of their chemical properties .

Scientific Research Applications

Radiolabeling and Imaging

  • Radiolabeling of Amines : 3-Fluoropropan-1-amine derivatives, such as 3-bromopropyl-1-trifluoromethanesulfonate and 3-iodopropyl-1-trifluoromethanesulfonate (triflates), have been used as precursors for 18F-labeling of secondary amines. This is crucial in PET imaging for medical diagnostics, allowing for high radiochemical yields and efficient N-alkylation (Chesis & Welch, 1990).

  • SEI Formation in Lithium-Ion Batteries : 1-Fluoropropane-2-one (a compound related to 3-Fluoropropan-1-amine) serves as an SEI-forming additive in lithium-ion batteries. Its role in enhancing first cycle efficiency and maintaining long-term cycling stability is significant, especially at high discharge rates (Krämer et al., 2012).

Chemical Synthesis and Material Science

  • Amine Group Spacing in Silica Materials : The spacing and site isolation of amine groups in 3-aminopropyl-grafted silica materials, involving 3-Fluoropropan-1-amine, have been studied. These materials have applications in catalysis and adsorption due to the controlled spacing of functional groups (Hicks et al., 2006).

  • Synthesis of Functionalized β-Fluoro Amines : The compound has been used in the synthesis of functionalized β-fluoro amines, showcasing opposite regioselectivity in ring-opening reactions. This is crucial in pharmaceutical synthesis for the creation of novel molecules (D’hooghe & Kimpe, 2006).

Biological and Medical Research

  • Fluorohydroxyacetone Synthesis and Toxicity Studies : 3-Fluoro-1-hydroxypropan-2-one and its derivatives, related to 3-Fluoropropan-1-amine, were synthesized and examined for toxicity and antitumor effects. This research provides insight into structure-activity relationships, essential in drug discovery (Pero et al., 1977).

  • Radiolabelling with 3-[18F]Fluoropropanesulfonyl Chloride : This agent, derived from 3-Fluoropropan-1-amine, is used in PET imaging, especially in labeling various amines. The stability of these labeled compounds against enzymatic degradation highlights their potential in diagnostic imaging (Löser et al., 2013).

  • NMDA Receptor Antagonism : Research on (R)-(-)-3,3-bis(3-fluorophenyl)-2-methylpropan-1-amine, related to 3-Fluoropropan-1-amine, has shown it to be a potent, stereoselective antagonist of the NMDA receptor, indicating its potential as a neuroprotective agent in stroke treatment (Moe et al., 1999).

  • Fluorometric Protein Assay : Fluorescamine, a reagent used in the fluorometric assay of proteins, reacts with the free amino groups in proteins, allowing for high sensitivity detection in the nanogram range. This technique is crucial in protein research and enzyme purification (Böhlen et al., 1973).

  • Amine Synthesis and Characterization : The synthesis of 3-arylpropan-1-amines, containing structural elements of 3-Fluoropropan-1-amine, and their selective iodination are vital in drug modification and the development of new bioactive molecules (Feng et al., 2023).

  • Fluorogenic Reagents for Amine Analysis : 3-Benzoyl-2-quinolinecarboxaldehyde, a fluorogenic reagent for primary amines, offers ultra-high sensitivity in the analysis of amines. This technique is essential for amino acid and protein analysis (Beale et al., 1989).

Safety and Hazards

The safety data sheet for 3-Fluoropropan-1-amine indicates that it has acute toxicity when ingested and can cause skin irritation . It should be stored at 2-8°C and protected from light .

Future Directions

While specific future directions for 3-Fluoropropan-1-amine were not found in the search results, research into the properties and potential applications of amines is ongoing. For example, amines are being studied for their anti-inflammatory therapeutic potential , and new methods for the synthesis of amines are being explored .

properties

IUPAC Name

3-fluoropropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8FN/c4-2-1-3-5/h1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHVGJSPULXGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196763
Record name Propylamine, 3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoropropan-1-amine

CAS RN

462-41-9
Record name 1-Propanamine, 3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462-41-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylamine, 3-fluoro-
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Record name Propylamine, 3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoropropan-1-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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